molecular formula C24H28BrP B1362049 Hexyltriphenylphosphonium bromide CAS No. 4762-26-9

Hexyltriphenylphosphonium bromide

Cat. No.: B1362049
CAS No.: 4762-26-9
M. Wt: 427.4 g/mol
InChI Key: PWDFZWZPWFYFTC-UHFFFAOYSA-M
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Description

Hexyltriphenylphosphonium bromide is an organic compound with the chemical formula C24H28BrP. It is a white to almost white crystalline solid that is soluble in water and methanol. This compound is known for its use as a catalyst and intermediate in various chemical reactions.

Preparation Methods

Hexyltriphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with hexyl bromide. The reaction typically occurs in an inert atmosphere at room temperature. The general synthetic route involves the following steps:

  • Dissolve triphenylphosphine in an appropriate solvent such as toluene.
  • Add hexyl bromide to the solution while maintaining the reaction mixture under an inert atmosphere.
  • Stir the mixture at room temperature until the reaction is complete.
  • Isolate the product by filtration and wash with a suitable solvent to remove impurities.

Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Hexyltriphenylphosphonium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, inert atmospheres, and controlled temperatures. Major products formed from these reactions depend on the specific reactants and conditions used.

Mechanism of Action

The mechanism of action of hexyltriphenylphosphonium bromide involves its role as a catalyst in chemical reactions. It facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates and lowering the activation energy required for the reaction to proceed. The molecular targets and pathways involved depend on the specific reaction it catalyzes, such as the chemoselective addition of malononitrile to carbonyl groups .

Comparison with Similar Compounds

Hexyltriphenylphosphonium bromide can be compared with other similar compounds such as:

This compound is unique due to its specific alkyl chain length, which can influence its solubility, reactivity, and effectiveness as a catalyst in certain reactions.

Properties

IUPAC Name

hexyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28P.BrH/c1-2-3-4-14-21-25(22-15-8-5-9-16-22,23-17-10-6-11-18-23)24-19-12-7-13-20-24;/h5-13,15-20H,2-4,14,21H2,1H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWDFZWZPWFYFTC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30963891
Record name Hexyl(triphenyl)phosphanium bromide
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Molecular Weight

427.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4762-26-9
Record name Phosphonium, hexyltriphenyl-, bromide (1:1)
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Record name 4762-26-9
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Record name Hexyl(triphenyl)phosphanium bromide
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Record name Hexyltriphenylphosphonium bromide
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Synthesis routes and methods

Procedure details

82.5 g n-hexyl bromide and 131.2 g triphenylphosphine were boiled under reflux for 35 h in 500 ml toluene. The solvent was distilled off, the residue was taken up in dichloromethane and 1 l diethyl ether was added. Crystallisation at −15° C. gave n-hexyltriphenylphosphonium bromide (3).
Quantity
82.5 g
Type
reactant
Reaction Step One
Quantity
131.2 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the known biological effects of Hexyltriphenylphosphonium bromide?

A1: Research suggests that this compound exhibits anticholinergic effects, particularly on the nervous system of Schistosoma mansoni (a parasitic flatworm). [] While the exact mechanism is not fully understood, some studies point towards strong anticholinergic effects from poly(methylene)bis(triphenylphosphonium) salts and [3-(alkylamino)propyl]triphenylphosphonium salts. [] Notably, this compound showed significant activity in both motility and fluorescence tests, although further research is needed to confirm its specific action on cholinergic systems. []

Q2: Can this compound be used as a catalyst? What types of reactions has it been studied in?

A2: Yes, this compound has shown promising results as an ionic liquid catalyst. It has been successfully utilized in chemoselective three-component reactions. [, ] For instance, it effectively catalyzed the synthesis of 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives via a Michael-addition reaction. [] This reaction involved acetophenone derivatives, aromatic aldehydes, and malononitrile in the presence of cerium(IV) ammonium nitrate as an oxidant. [] The chemoselectivity of this compound under these conditions favored the formation of the desired 2-(3-oxo-1,3-diarylpropyl)malononitrile derivatives over the alternative 2-(1,3-diarylallylidene)malononitriles. []

Q3: Has this compound been used in material science applications?

A3: Yes, this compound has been explored in material science, specifically in preparing polymer nanocomposites. [] Research demonstrates its successful utilization as a modifying agent for organoclays. When incorporated into epoxy resins, the modified organoclays led to improved thermal stability, storage modulus, and flame retardancy. [] This enhancement in properties is attributed to the good dispersion of the modified organoclay within the epoxy matrix, leading to either intercalated or exfoliated structures. []

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